4-(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
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Overview
Description
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a butanoic acid group at position 3, and a 1,1-dioxide group. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dichloro-2H-1,2,4-benzothiadiazine and butanoic acid.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Scientific Research Applications
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be compared with other similar compounds:
Properties
CAS No. |
101064-01-1 |
---|---|
Molecular Formula |
C11H10Cl2N2O4S |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
4-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
AAZVWOXNLSJUDY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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